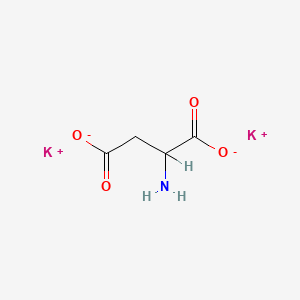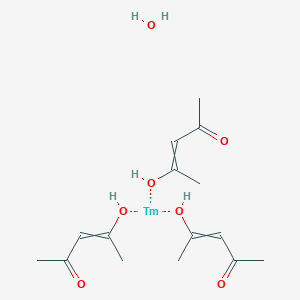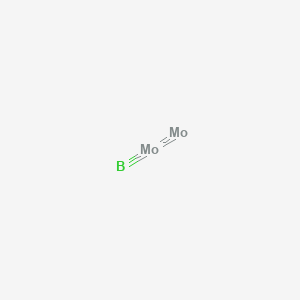
DICARBONYL(CHLORO)RHODIUM(I), DIMER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DICARBONYL(CHLORO)RHODIUM(I), DIMER can be synthesized through the reaction of rhodium trichloride with carbon monoxide in the presence of a reducing agent. The reaction typically occurs under controlled conditions, including a specific temperature range and pressure to ensure the formation of the desired dimeric complex .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where rhodium trichloride is treated with carbon monoxide. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
DICARBONYL(CHLORO)RHODIUM(I), DIMER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: Ligand substitution reactions are common, where the carbonyl or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis bases, acetylacetone, and tetrahydrothiophene. These reactions often require specific conditions such as controlled temperature and inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include various rhodium complexes with different ligands, such as dicarbonyl(acetylacetonato)rhodium(I) and adducts with Lewis bases .
Applications De Recherche Scientifique
DICARBONYL(CHLORO)RHODIUM(I), DIMER has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which DICARBONYL(CHLORO)RHODIUM(I), DIMER exerts its effects involves the coordination of the rhodium center with various ligands. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds through its ability to coordinate with multiple ligands. This coordination ability allows it to participate in catalytic cycles, enhancing the efficiency of various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rhodium(I) carbonyl chloride
- Rhodium(I) dicarbonyl chloride dimer
- Tetracarbonyldi-μ−chlorodirhodium(I)
Uniqueness
DICARBONYL(CHLORO)RHODIUM(I), DIMER is unique due to its specific coordination environment and its ability to act as a versatile catalyst in a wide range of organic reactions. Its stability and reactivity make it a preferred choice in both academic and industrial settings .
Propriétés
Numéro CAS |
14404-25-2 |
|---|---|
Formule moléculaire |
C4Cl2O4Rh2 |
Poids moléculaire |
388.76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)




